molecular formula C24H37N3O4 B13711956 1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine

1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine

Cat. No.: B13711956
M. Wt: 431.6 g/mol
InChI Key: SMECQAYZQREELM-UHFFFAOYSA-N
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Description

1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine is a complex organic compound that features both a piperazine and a piperidine ring. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, which are commonly used as protecting groups in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of 1-Cbz-piperazine with 1-Boc-4-piperidone under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines[3][3].

Scientific Research Applications

1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Cbz and Boc groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-piperidone: A precursor in the synthesis of 1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine.

    1-Cbz-piperazine: Another intermediate used in the synthesis of various bioactive molecules.

    1-Boc-piperazine: A related compound with similar protecting groups.

Uniqueness

This compound is unique due to its dual protecting groups, which provide stability and facilitate selective reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C24H37N3O4

Molecular Weight

431.6 g/mol

IUPAC Name

benzyl 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H37N3O4/c1-24(2,3)31-23(29)26-13-10-20(11-14-26)9-12-25-15-17-27(18-16-25)22(28)30-19-21-7-5-4-6-8-21/h4-8,20H,9-19H2,1-3H3

InChI Key

SMECQAYZQREELM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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